Compound Description: Nifedipine is a prominent calcium channel blocker extensively used in treating hypertension and angina pectoris. []
Relevance: Nifedipine serves as a structural basis for many compounds discussed in these papers. Like dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it features a 1,4-dihydropyridine ring with ester groups at positions 3 and 5. The variations lie in the substituents at positions 1 and 4. While nifedipine carries a nitrophenyl group at position 4, the target compound possesses a 4-hydroxyphenyl group at the same position. [, ] This difference highlights a modification point for exploring structure-activity relationships within this class.
Compound Description: This nifedipine analog was the subject of saponification experiments that yielded unexpected degradation products. []
Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing in the substituents at positions 1 and 3. Instead of methyl esters, it has 2-cyanoethyl ester groups. This variation highlights how researchers investigate the impact of different ester functionalities on the properties and stability of 1,4-dihydropyridines. []
Compound Description: The crystal structure of this compound has been determined, offering insights into its conformation and potential interactions. []
Compound Description: These enantiomers were synthesized to study the pharmacological effects of chirality in dihydropyridines. The (S)-(+)-enantiomer was found to be the more active form, exhibiting antihypertensive effects and inhibiting nimodipine binding. [, ]
Relevance: This compound, particularly its active (S)-(+)-enantiomer, shares the 1,4-dihydropyridine ring system, the 3,5-dimethyl substitution, and the 4-(3-nitrophenyl) moiety with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] This research highlights the importance of stereochemistry in the pharmacological activity of dihydropyridines, a factor to consider when exploring the target compound's potential.
Compound Description: These permanently charged dihydropyridine derivatives were synthesized with varying alkyl linker lengths to explore their effects on cardiac and neuronal L-type calcium channels. []
Relevance: This series shares the core 1,4-dihydropyridine structure, the 3,5-dimethyl substitutions, and the 4-(3-nitrophenyl) moiety with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The research on these analogs focuses on the impact of linker length and charge on calcium channel blocking activity, providing insights for modifying and exploring the properties of the target compound.
Compound Description: NKY-722 is a water-soluble calcium antagonist with potent and long-lasting antihypertensive effects in various animal models. [, , ]
Relevance: NKY-722 and dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine structure, 2,6-dimethyl substitutions, and a 4-(3-nitrophenyl) group. [, , ] The studies on NKY-722 emphasize the significance of water solubility and duration of action for potential therapeutic applications of dihydropyridines, offering relevant information for evaluating the target compound.
Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its potential in treating chronic pulmonary hypertension. Its mechanism is suggested to involve inhibiting free radical production and increasing nitric oxide levels in the lungs. [, , ]
Compound Description: This dihydropyridine derivative has demonstrated protective effects in a rabbit model of shock induced by intestinal ischemia-reperfusion injury. [, ]
Relevance: MN9202 shares the core 1,4-dihydropyridine structure, the 2,6-dimethyl and 4-(3-nitrophenyl) substitutions with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. It differs in the ester substituents at positions 3 and 5. [, ] This comparison demonstrates how variations in the ester groups can impact the pharmacological activity of dihydropyridines.
Compound Description: Synthesized via a one-pot Hantzsch reaction, 5f showed promising antimicrobial activity and was further analyzed through single-crystal XRD and DFT calculations. []
Relevance: Like dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, 5f contains the core 1,4-dihydropyridine scaffold and 2,6-dimethyl substitutions. The presence of a fluorophenyl group in 5f, although at a different position than the target compound, allows for a comparison of fluorine's effect on molecular properties. []
Compound Description: This compound is a versatile reagent commonly used as a hydride source in various chemical reactions. []
Relevance: The Hantzsch ester represents the core structure of 1,4-dihydropyridines. Understanding its reactivity and properties is crucial when studying analogs like dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The diverse applications of Hantzsch esters highlight the versatility of this core scaffold in medicinal chemistry.
Compound Description: This compound was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. The study also involved Hirshfeld surface analysis and DFT calculations to understand its structural features and intermolecular interactions. []
Relevance: Like dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, this compound possesses a 1,4-dihydropyridine core with diethyl ester groups at positions 3 and 5. [] The presence of a halogenated aryl substituent (bromophenyl) at position 4, although different from the target compound's 4-hydroxyphenyl group, provides a basis for comparing the effects of different substituents on the physicochemical properties of 1,4-dihydropyridines.
Compound Description: KW-3049, a novel calcium antagonist, demonstrated marked antihypertensive action and a potential for suppressing cardiac hypertrophy in spontaneously hypertensive rats. []
Relevance: Sharing the core 1,4-dihydropyridine structure, 2,6-dimethyl and 4-(3-nitrophenyl) groups with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, KW-3049's different substituent at position 3 highlights another point of modification for modulating pharmacological properties. []
Compound Description: This carbon-14-labeled compound was synthesized to investigate the metabolism and distribution of the parent compound (CV-4093 (2HCl)) in animal models. []
Relevance: [14C]CV-4093 (2HCl) shares the core 1,4-dihydropyridine structure, the 2,6-dimethyl and 4-(3-nitrophenyl) substitutions with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This labeled analog emphasizes the importance of understanding the metabolic fate and pharmacokinetic properties of dihydropyridine derivatives for drug development. []
Compound Description: This bioisostere of amlodipine exhibited potent calcium channel antagonist activity, even exceeding that of nimodipine. []
Relevance: Compound 13's structural features, including the 1,4-dihydropyridine ring, the 2,6-dimethyl pattern, and the presence of a dichlorophenyl substituent, although at a different position and with different halogens than the target, enable comparisons of structure-activity relationships within this class of compounds. [] The success of 13 as a calcium channel antagonist highlights the potential of exploring variations in the ester side chains for enhancing activity.
Compound Description: This series was designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels. []
Relevance: These compounds share the 1,4-dihydropyridine ring and 2,6-dimethyl substitutions with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] This research illustrates the concept of merging pharmacophores from different drug classes onto a single scaffold (in this case, 1,4-dihydropyridine) to potentially achieve dual activity, a strategy that could be considered for the target compound.
Compound Description: This series of compounds was synthesized through a multi-step reaction sequence, utilizing Hantzsch pyridine synthesis as a key step. []
Relevance: The synthesis of these compounds highlights the use of Hantzsch pyridine synthesis, a common method for synthesizing 1,4-dihydropyridines like the target compound. [] Although structurally distinct from the target compound, their shared synthetic pathway underscores the versatility and importance of Hantzsch chemistry in accessing diverse chemical libraries.
Compound Description: This series investigated the structure-activity relationships of 1,4-dihydropyridines containing various 3-alkyl ester substituents and C-4 phenyl ring modifications. The research included assessments of calcium channel antagonist and anticonvulsant activities. []
Relevance: This series, encompassing compounds 10-20, systematically explores modifications at the 3-alkyl ester and C-4 positions of the 1,4-dihydropyridine scaffold, which is also the core structure of dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The structure-activity relationships derived from this series offer valuable insights for designing and optimizing new 1,4-dihydropyridine derivatives with tailored calcium channel modulation properties.
Compound Description: This research explored the calcium channel antagonist activity of 1,4-dihydropyridines with varying substituents at the 4-position, focusing on pyridinyl groups as bioisosteres for nitrophenyl groups. []
Relevance: Compounds in series 6, 7, and 9 provide a direct comparison between pyridinyl and nitrophenyl substituents at the 4-position of the 1,4-dihydropyridine ring, a structural feature relevant to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The findings suggest that both substituents can confer calcium channel antagonist activity, offering guidance for further modifications of the target compound.
Compound Description: This research focused on synthesizing and evaluating the calcium channel antagonist activity of compounds containing a dihydropyridinyl substituent at the 4-position of the 1,4-dihydropyridine ring. []
Relevance: These compounds share the 1,4-dihydropyridine scaffold with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and introduce a novel structural feature—a dihydropyridinyl substituent at the 4-position. [] This exploration of unconventional substituents provides a broader perspective on the structure-activity relationships within this class of calcium channel modulators.
Compound Description: Nitrendipine is a 1,4-dihydropyridine calcium channel blocker that has been selected for further development as an antihypertensive drug. []
Relevance: Similar to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, nitrendipine possesses a 1,4-dihydropyridine core with a 3-nitrophenyl group at position 4. [] This structural similarity suggests that the target compound might also exhibit antihypertensive properties.
Compound Description: This 1,4-dihydropyridine derivative demonstrates vasodilating activity, and its pharmacological properties have been further investigated. []
Relevance: Niludipine's structural similarity to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with both possessing a 1,4-dihydropyridine core and a 3-nitrophenyl group at position 4, suggests a potential for shared pharmacological activities. [] This emphasizes the impact of the core structure on the compound's biological effects.
Compound Description: FRC-8653 exhibits calcium antagonist activity and produces vasorelaxation effects. Its mechanism involves blocking calcium influx through dihydropyridine-sensitive voltage-dependent calcium channels. []
Relevance: FRC-8653 shares a significant structural resemblance with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both having the 1,4-dihydropyridine core and a 3-nitrophenyl substituent at position 4. [] This similarity highlights the potential of the target compound to act as a calcium channel antagonist.
Compound Description: 5f (MPC-2101) demonstrates potent cerebral vasodilating activity, suggesting its potential in treating cerebrovascular diseases. []
Relevance: 5f shares the core 1,4-dihydropyridine structure, the 2,6-dimethyl and 4-(3-nitrophenyl) substitutions with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] This comparison illustrates how variations in the ester groups can contribute to selective pharmacological effects, in this case, potent cerebral vasodilation.
Compound Description: This compound displays potent calcium antagonist activity, and its stereoisomers exhibit varying antihypertensive effects. []
Relevance: The structural similarities to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the 1,4-dihydropyridine core, the 2,6-dimethyl and 4-(3-nitrophenyl) groups, suggest that the target compound might also possess calcium antagonist properties. [] The study of its stereoisomers emphasizes the importance of stereochemistry in modulating the pharmacological activity of this class of compounds.
Compound Description: This compound represents a nitric oxide releaser, exhibiting significantly less potent calcium channel antagonist activity compared to nifedipine. []
Relevance: Compound 9's structure, sharing the 1,4-dihydropyridine ring and the 2,6-dimethyl pattern with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, allows for a comparative analysis of the effects of various substituents on calcium channel modulation. [] This contrast further highlights the importance of specific structural features for achieving desired pharmacological activity.
Dialkyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyridine-3,5-dicarboxylates and Alkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyridine-5-carboxylates
Compound Description: This study explored the use of a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl substituent as a bioisostere for traditional aryl or heteroaryl groups at the C-4 position of 1,4-dihydropyridine calcium channel modulators. []
Relevance: These compounds, despite sharing the 1,4-dihydropyridine core with dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, demonstrated a lack of calcium channel activity. [] This finding underscores that not all structural modifications within the dihydropyridine scaffold will lead to the desired pharmacological effects and that careful consideration of substituent effects is crucial.
Compound Description: These 1,4-dihydropyridine derivatives, designed to explore the impact of nitrooxy and nitrophenyl groups in the 3-alkyl ester substituent, exhibited potent calcium channel antagonist activity, surpassing that of nifedipine. []
Relevance: These compounds provide a structural comparison to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the effects of incorporating nitrooxy and nitrophenyl groups within the ester side chain on calcium channel modulation. [] This information offers valuable insights for potential modifications of the target compound to enhance its pharmacological activity.
Compound Description: These compounds, possessing a unique 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent, exhibited calcium channel antagonist activity, albeit less potent than nifedipine. []
Relevance: This series provides insights into the effects of incorporating a dihydropyridine moiety as a substituent on the main dihydropyridine ring, a unique structural feature absent in dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] This comparison expands the understanding of structure-activity relationships within the dihydropyridine class and provides a basis for exploring novel structural motifs.
Compound Description: These nifedipine analogs, incorporating cyclohexyl and phenyl groups in their structures, were synthesized and investigated for their solubility in supercritical carbon dioxide. [, ]
Relevance: While these compounds differ significantly from the target compound in their substituents, their study highlights the importance of physicochemical properties, such as solubility, in drug development. [, ] These factors are crucial for formulation development and drug delivery and should be considered when evaluating the potential therapeutic applications of dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Compound Description: These compounds, designed as potential calcium channel antagonists, contain a 4-nitroimidazole moiety and were tested for their ability to inhibit the high K+-induced contraction of guinea pig ileal longitudinal smooth muscle. []
Relevance: The inclusion of aminoalkyl and arylpiperazine substituents in these compounds, although at a different position than the target, offers insights into the structure-activity relationships of 1,4-dihydropyridines with diverse substituents. [] This information is valuable when considering potential modifications to dimethyl 1-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate for enhancing or modulating its activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.